5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-7-8-5-6(12)3-4-9(8)15-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQXVWZXFFMHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86793-66-0 | |
| Record name | 5-bromo-3-ethylbenzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways for 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid
The construction of the this compound scaffold can be approached through a series of well-established organic reactions. These pathways typically involve the initial formation of a key precursor, followed by the construction of the benzofuran (B130515) core, and subsequent functionalization to introduce the desired substituents at specific positions.
Precursor Synthesis and Functionalization Strategies
The synthesis of the target molecule often commences with appropriately substituted phenols. A common strategy involves the O-alkylation of a phenol (B47542) with an α-halo ketone or ester, followed by intramolecular cyclization. For the synthesis of a 3-ethyl substituted benzofuran, a key precursor could be an ortho-alkoxyphenone.
One plausible route begins with a 4-bromophenol (B116583) derivative. The synthesis of a crucial intermediate, such as ethyl 2-(4-bromo-2-formylphenoxy)butanoate, has been documented, indicating its role in the formation of substituted benzofurans. This intermediate can be prepared by the reaction of 5-bromosalicylaldehyde (B98134) with an appropriate α-bromo ester, such as ethyl 2-bromobutanoate, in the presence of a base like potassium carbonate.
Alternatively, the acylation of phenols can be employed to generate phenolic ketones, which are versatile precursors for benzofuran synthesis. Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes provides a direct route to 2-acylphenol derivatives. nih.gov
Table 1: Examples of Precursor Synthesis Strategies
| Starting Material | Reagent(s) | Product | Reference(s) |
| 5-Bromosalicylaldehyde | Ethyl 2-bromobutanoate, K₂CO₃ | Ethyl 2-(4-bromo-2-formylphenoxy)butanoate | Implied by existence of CAS No. 1465832-10-3 |
| Phenol | Aldehyde, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | 2-Acylphenol | nih.gov |
Cyclization Reactions in Benzofuran Core Construction
The formation of the benzofuran ring is a critical step in the synthesis. Several cyclization strategies have been developed, with the choice of method often depending on the nature of the precursor.
A widely used method is the intramolecular cyclization of o-alkoxyphenyl ketones or aldehydes. For instance, the precursor ethyl 2-(4-bromo-2-formylphenoxy)butanoate can undergo an intramolecular aldol-type condensation to form the 3-ethylbenzofuran (B8791951) ring system. This reaction is typically promoted by a base.
Another classical approach is the Perkin rearrangement, where a 3-halocoumarin is converted to a benzofuran-2-carboxylic acid in the presence of a base. nih.govnih.govmdpi.com This method involves the initial opening of the lactone ring followed by an intramolecular nucleophilic attack to form the furan (B31954) ring. While this method is effective for generating the 2-carboxy functionality, it would require a suitably substituted coumarin (B35378) precursor.
Tandem reactions, such as the palladium-catalyzed addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, offer an efficient route to 2-aroyl benzofurans. rsc.org While not directly applicable to the synthesis of the 3-ethyl derivative, this highlights the utility of tandem methodologies in constructing the benzofuran core.
Table 2: Common Cyclization Reactions for Benzofuran Synthesis
| Precursor Type | Reaction Name/Type | Key Reagents/Catalysts | Product Type | Reference(s) |
| o-Alkoxyphenyl ketone/aldehyde | Intramolecular Aldol Condensation | Base (e.g., NaOEt) | Substituted Benzofuran | General knowledge |
| 3-Halocoumarin | Perkin Rearrangement | Base (e.g., NaOH) | Benzofuran-2-carboxylic acid | nih.govnih.govmdpi.com |
| o-Alkynylphenol | Intramolecular Cyclization | Acid or Metal Catalyst | Substituted Benzofuran | mychemblog.com |
Regioselective Bromination and Carboxylation/Esterification Approaches
The introduction of the bromine atom at the 5-position and the carboxylic acid group at the 2-position can be achieved either by starting with appropriately functionalized precursors or by functionalizing the pre-formed benzofuran ring.
Regioselective Bromination: Electrophilic bromination of the benzofuran ring typically occurs at the more electron-rich furan ring, often at the 2- or 3-position. nih.gov To achieve bromination at the 5-position of the benzene (B151609) ring, it is often more strategic to start with a 4-bromophenol derivative. However, if the benzofuran core is already formed, the presence of directing groups can influence the site of bromination. For example, the presence of a hydroxyl group at the 5-position can direct electrophilic substitution to the ortho position (position 4). nih.gov The bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives has been shown to occur at the 4-position of the benzene ring. nih.gov
Carboxylation/Esterification: The carboxylic acid group at the 2-position is often introduced by using a precursor that already contains this functionality or a group that can be easily converted to it. A common method involves the reaction of a salicylaldehyde (B1680747) derivative with an α-haloacetate, such as ethyl bromoacetate, followed by cyclization to yield a benzofuran-2-carboxylate ester. hw.ac.uk This ester can then be hydrolyzed to the corresponding carboxylic acid. Direct carboxylation of a 2-lithiobenzofuran intermediate, generated from a 2-halobenzofuran, with carbon dioxide is another viable route.
Modern Reaction Mechanisms and Catalytic Innovations
Recent advances in organic synthesis have led to the development of more efficient and selective methods for the construction and functionalization of heterocyclic compounds like benzofurans. These modern approaches often rely on transition metal catalysis.
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mychemblog.comlibretexts.org This reaction is highly valuable for the synthesis of aryl-substituted benzofurans. For instance, a bromo-substituted benzofuran can be coupled with an organoboron reagent to introduce a new substituent. While direct ethylation via Suzuki coupling is not standard, this methodology is crucial for creating diverse benzofuran libraries by introducing aryl or vinyl groups. The synthesis of novel benzofuran derivatives containing a biaryl moiety has been successfully achieved using Suzuki cross-coupling reactions of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids. mdpi.com
The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org
Table 3: Application of Suzuki-Miyaura Coupling in Benzofuran Synthesis
| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |
| 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex, K₂CO₃, EtOH/H₂O | 2-(Biaryl)benzofuran | mdpi.com |
| Aryl halide | Aryl- or vinylboronic acid | Pd catalyst, Base | Biaryl or vinyl-substituted arene | mychemblog.comlibretexts.org |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis and modification of organic molecules. rsc.org In the context of benzofuran synthesis, palladium- and rhodium-catalyzed C-H activation have been extensively explored.
Palladium-catalyzed C-H arylation of benzofurans allows for the direct introduction of aryl groups without the need for pre-functionalized starting materials. nih.gov For example, the reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst can produce 2-arylbenzofurans. nih.gov Rhodium-catalyzed C-H activation has also been employed for the construction of complex heterocyclic systems incorporating a benzofuran unit. nih.govnih.govacs.org These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal catalyst, facilitating C-H activation at a specific position.
While direct C-H ethylation of the benzofuran core at the 3-position remains a challenge, the development of C-H functionalization methodologies offers a promising avenue for the future synthesis of compounds like this compound with improved efficiency.
Green Chemistry Principles in Synthetic Design
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzofuran derivatives to reduce environmental impact, improve safety, and increase efficiency. These strategies focus on minimizing waste, avoiding hazardous reagents, and utilizing energy-efficient processes.
One prominent green technique is the use of microwave irradiation, which significantly accelerates reaction times and often improves yields compared to conventional heating methods. researchgate.netsapub.org For instance, the Perkin rearrangement, a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids, can be expedited from several hours to mere minutes under microwave conditions, providing the desired products in very high yields. nih.gov This approach is directly applicable to the synthesis of halogenated benzofuran-2-carboxylic acids. nih.gov Similarly, microwave-assisted Suzuki cross-coupling reactions on brominated benzofurans have been shown to proceed efficiently, offering a greener route for C-C bond formation. researchgate.net
The use of environmentally benign solvents and catalysts is another cornerstone of green synthetic design. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, contribute to sustainability by reducing solvent usage and waste generation. nih.gov Methodologies have been developed for benzofuran synthesis using eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. nih.govacs.org Furthermore, catalyst-free conditions and the use of water as a solvent are being explored for constructing the benzofuran nucleus, representing a significant advancement in sustainable chemical synthesis. nih.govmdpi.com
| Method | Green Chemistry Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction times (minutes vs. hours), higher yields. | sapub.orgnih.gov |
| Use of Deep Eutectic Solvents (DES) | Safer Solvents & Auxiliaries | Biodegradable, low toxicity, recyclable. | nih.govacs.org |
| One-Pot Reactions | Waste Prevention | Reduces solvent use, purification steps, and material loss. | nih.gov |
| Catalyst-Free Synthesis | Catalysis (avoiding toxic catalysts) | Avoids heavy metal contamination and catalyst costs. | nih.gov |
Derivatization Strategies and Analog Library Synthesis
The structural framework of this compound offers multiple points for chemical modification, enabling the synthesis of extensive analog libraries. Key strategies focus on transforming the carboxylic acid moiety, varying substituents on the benzofuran ring, and constructing more complex fused heterocyclic systems.
The carboxylic acid group at the C-2 position is a versatile functional handle for derivatization. Standard transformations include esterification and amidation, which can be achieved through various well-established protocols.
A common route to amides and esters involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. niscair.res.in The resulting acyl chloride can then be reacted with a wide range of amines or alcohols to yield the corresponding amides and esters. niscair.res.in For example, benzofuran-2-carboxylic acid can be treated with SOCl₂ and then with propargyl alcohol to form prop-2-yn-1-yl benzofuran-2-carboxylate, a key intermediate for further reactions like click chemistry. niscair.res.in
Direct coupling methods that avoid the isolation of acyl chlorides are also widely used. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with an amine base like N,N-diisopropylethylamine (DIPEA), facilitate the direct formation of an amide bond between the carboxylic acid and an amine. chemrxiv.org This method has been successfully employed to synthesize a variety of benzofuran-2-carboxamides. nih.govmdpi.com A particularly sophisticated strategy involves the use of an 8-aminoquinoline (B160924) (8-AQ) auxiliary, which, after installation, can be replaced via a two-step transamidation protocol to access a diverse library of final amide products. chemrxiv.orgmdpi.com This approach allows for the introduction of both primary and secondary amines. mdpi.com Specific examples include the synthesis of (2-hydroxy-1,1-dimethylethyl)amides from 5-bromo-benzofuran-2-carboxylic acid. researchgate.net
The bromine atom at the C-5 position is a key site for introducing structural diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for this purpose, allowing for the formation of a C-C bond between the benzofuran core and various aryl or heteroaryl boronic acids. mdpi.comnobelprize.org This reaction is typically catalyzed by a palladium(0) complex and requires a base. researchgate.netnobelprize.org
Studies have demonstrated the successful Suzuki coupling of methyl and ethyl 5-bromobenzofuran-2-carboxylates with a range of aryl- and heteroarylboronic acids, often under microwave irradiation to enhance reaction speed and yield. researchgate.net This methodology provides a direct route to 5-arylbenzofuran derivatives. The reactivity of the C-Br bond is well-established, allowing for selective functionalization even in the presence of other, less reactive C-halogen or C-H bonds. beilstein-journals.org For instance, in a molecule containing both a C-Br and a C-F bond, palladium catalysis can selectively target the C-Br bond for coupling, leaving the C-F bond intact for subsequent, different transformations. beilstein-journals.org This orthogonal reactivity is highly valuable for the stepwise construction of complex molecules. beilstein-journals.org
Beyond the C-5 position, modern C-H functionalization techniques offer pathways to modify other positions on the ring, such as C-3, although this is more challenging on the pre-formed 3-ethyl substituted scaffold. nih.gov
| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids | Pd(II)-complex, Cs₂CO₃, Toluene, MW | Methyl 5-arylbenzofuran-2-carboxylate | researchgate.net |
| Ethyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-complex, Cs₂CO₃, Toluene, MW | Ethyl 5-phenylbenzofuran-2-carboxylate | researchgate.net |
| 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Palladium catalyst | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | beilstein-journals.org |
| 5-Bromobenzofuran derivative | (E)-Propenyl boronic acid | Suzuki coupling conditions | 5-Propenylbenzofuran derivative | rsc.org |
Building upon the this compound scaffold to create more complex, fused, or linked heterocyclic systems is an advanced derivatization strategy. These hybrid molecules can exhibit novel properties by combining the structural features of different heterocyclic classes.
One powerful approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Starting from the benzofuran-2-carboxylic acid, esterification with propargyl alcohol yields an alkyne-functionalized benzofuran. niscair.res.in This intermediate can then be reacted with a variety of organic azides to produce a library of benzofuran-triazole hybrids, effectively linking the benzofuran core to another heterocyclic ring via a stable triazole linker. niscair.res.inrsc.org
Annulation reactions, where a new ring is fused onto the existing benzofuran framework, lead to polycyclic structures. Intramolecular cyclization reactions of appropriately substituted benzofuran precursors can be used to construct these fused systems. nih.govdocumentsdelivered.com For example, enantioselective [4+2] cyclization reactions between benzofuran-based azadienes and azlactones have been developed to synthesize benzofuran-fused N-heterocycles with high stereocontrol. acs.org Other tandem cyclization reactions have been used to generate benzofuran-fused indanones and barbiturates. mdpi.com Additionally, the benzofuran scaffold can be linked to other heterocycles like piperazine, imidazole, and tetrazole through nucleophilic substitution reactions, creating diverse hybrid molecules with potential applications in medicinal chemistry. nih.gov
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid, a suite of one- and two-dimensional NMR experiments would provide a complete picture of its structure.
The ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, ethyl, and carboxylic acid protons. The aromatic region would feature signals for H-4, H-6, and H-7. Due to the bromine at position 5, H-4 would likely appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The ethyl group at position 3 would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their mutual coupling. The carboxylic acid proton (-COOH) would typically be observed as a broad singlet at a downfield chemical shift, which can vary depending on solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display 11 distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the bromine (C-5) would be significantly affected, and its chemical shift would be a key marker for confirming the substituent's position. The carbonyl carbon of the carboxylic acid (C=O) is expected to resonate at the far downfield end of the spectrum, typically in the 160-180 ppm range. compoundchem.com The carbons of the benzofuran (B130515) core and the ethyl group would appear at characteristic chemical shifts, allowing for full assignment. rsc.orgnih.gov
Predicted ¹H and ¹³C NMR Data
The following data are predicted based on established chemical shift values and analysis of similar benzofuran structures.
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
|---|---|---|---|
| H-4 | 7.6 - 7.8 | d | ~2.0 |
| H-6 | 7.4 - 7.6 | dd | ~8.5, 2.0 |
| H-7 | 7.3 - 7.5 | d | ~8.5 |
| -CH₂- (ethyl) | 2.8 - 3.0 | q | ~7.5 |
| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.5 |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-3a | 128 - 132 |
| C-4 | 125 - 128 |
| C-5 | 115 - 118 |
| C-6 | 123 - 126 |
| C-7 | 112 - 115 |
| C-7a | 153 - 156 |
| -CH₂- (ethyl) | 18 - 22 |
| -CH₃ (ethyl) | 12 - 15 |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between the adjacent aromatic protons H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly links each proton to the carbon it is attached to. This would provide unambiguous assignment of the protonated carbons, such as C-4, C-6, C-7, and the carbons of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons separated by two or three bonds, which is essential for connecting the molecular fragments. Expected key HMBC correlations would include:
The ethyl methylene protons (-CH₂) to C-2, C-3, and the bridgehead carbon C-3a.
The aromatic proton H-4 to carbons C-5, C-3, and the bridgehead carbon C-7a.
The aromatic proton H-6 to carbons C-4, C-5, and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. A significant NOE would be expected between the ethyl methylene protons and the aromatic proton at the H-4 position, confirming their spatial relationship on the benzofuran ring.
Variable-temperature (VT) NMR experiments provide insight into dynamic molecular processes. ox.ac.uk For this compound, VT-NMR could be employed to study phenomena such as hindered rotation of the carboxylic acid group or potential conformational changes. ox.ac.uk At low temperatures, it might be possible to observe the distinct signals for the monomer and the hydrogen-bonded dimer of the carboxylic acid, providing information on intermolecular interactions. rsc.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. The presence of a single bromine atom is a key feature, as it results in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org This pattern is a definitive indicator of a monobrominated compound.
Predicted HRMS Data for C₁₁H₉BrO₃
| Ion | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺• | ⁷⁹Br | 267.97860 |
The fragmentation pattern in mass spectrometry provides a molecular fingerprint that helps to confirm the structure. Under electron ionization (EI), this compound is expected to undergo predictable fragmentation. Aromatic carboxylic acids typically exhibit fragmentation patterns involving the loss of small, stable neutral molecules or radicals from the parent ion. whitman.eduyoutube.com
Key expected fragmentation pathways include:
Loss of a hydroxyl radical: A peak corresponding to [M-17]⁺ would result from the cleavage of the C-OH bond of the carboxylic acid. libretexts.org
Loss of a carboxyl radical: A peak at [M-45]⁺ would arise from the loss of the entire •COOH group. libretexts.org
Loss of an ethyl radical: Cleavage of the bond between the furan (B31954) ring and the ethyl group would lead to a fragment at [M-29]⁺.
Decarbonylation of the [M-OH]⁺ fragment: The [M-17]⁺ ion could further lose carbon monoxide (CO) to yield a fragment at [M-17-28]⁺.
The stable benzofuran ring itself would be relatively resistant to cleavage, meaning that fragments retaining this core structure would likely be prominent in the spectrum.
Predicted Major Mass Spectrometry Fragments
| Proposed Fragment Ion (m/z) | Formula of Ion | Neutral Loss |
|---|---|---|
| 268/270 | [C₁₁H₉BrO₃]⁺• | - (Molecular Ion) |
| 251/253 | [C₁₁H₈BrO₂]⁺ | •OH |
| 223/225 | [C₁₀H₈BrO]⁺ | •COOH |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, detailed X-ray diffraction studies on closely related 5-bromo-1-benzofuran derivatives provide a strong basis for understanding its likely solid-state characteristics. Analysis of compounds such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, 5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran, and Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate reveals common structural motifs and packing behaviors inherent to the 5-bromo-benzofuran scaffold. researchgate.netnih.govresearchgate.net
Crystallographic data for analogous compounds are typically obtained using single-crystal X-ray diffraction, often with Mo Kα radiation. The resulting data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice.
Interactive Table 1: Crystallographic Data for Related 5-Bromo-1-benzofuran Derivatives Note: This data is for structurally similar compounds and is presented to illustrate typical crystallographic parameters for this class of molecules.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1-(5-bromobenzofurane-2-yl)-2-mesitylethanoneoxime | C₁₉H₁₈BrNO₂ | Monoclinic | P2₁/c | - | - | - | - | researchgate.net |
| 5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran | C₂₀H₁₂BrFO₂S | Triclinic | P-1 | 8.0090 | 9.8607 | 11.7209 | 83.171 | nih.gov |
| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | C₁₄H₁₄BrNO₅ | Monoclinic | - | 14.1960 | 4.8050 | 22.128 | 90.653 | nih.gov |
The solid-state packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds formed by the carboxylic acid functional group. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.
In addition to this primary interaction, other weaker interactions play a crucial role in stabilizing the crystal lattice. Studies on analogous structures reveal the prevalence of C-H···O hydrogen bonds, where hydrogen atoms from the aromatic or alkyl groups interact with oxygen atoms of the carboxyl or furan moieties of adjacent molecules. nih.govresearchgate.netnih.gov
Furthermore, π-π stacking interactions are observed between the aromatic benzofuran rings of neighboring molecules. nih.gov These interactions can be either parallel or slipped, with centroid-centroid distances typically in the range of 3.6 to 3.8 Å. For example, slipped π-π interactions have been documented between benzene (B151609) and furan rings of adjacent molecules in a related structure. nih.gov The presence of the bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), which can further direct the crystal packing arrangement. Collectively, these hydrogen bonds, π-π stacking, and potential halogen bonds create a stable, three-dimensional supramolecular architecture.
Conformational analysis focuses on the rotational freedom of the substituents attached to the rigid benzofuran core. The key conformational variables for this compound are the torsion angles associated with the C(2)-C(carboxyl) bond and the C(3)-C(ethyl) bond. X-ray studies on similar molecules show that the orientation of these groups is a delicate balance between steric effects and the optimization of intermolecular packing forces. researchgate.netnih.gov The carboxylic acid group is likely to be slightly twisted out of the benzofuran plane to accommodate the adjacent ethyl group.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for carboxylic acids due to the variety of possible hydrogen-bonding networks. While no specific polymorphism investigations have been reported for this compound, the potential for different arrangements of the hydrogen-bonded dimers or different π-π stacking motifs makes it a candidate for polymorphic behavior. The existence of different polymorphs could significantly influence physical properties such as solubility and melting point.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy provides a powerful, non-destructive method for identifying functional groups and probing the molecular structure of this compound. The infrared (IR) and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the carboxylic acid, the ethyl group, and the substituted benzofuran ring system. Analysis of the parent compound, Benzofuran-2-carboxylic acid, provides a basis for assigning these vibrational modes. nist.govnist.gov
The most prominent feature in the IR spectrum is expected to be the signature of the hydrogen-bonded carboxylic acid dimer. This includes:
A very broad and strong O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region.
A strong and sharp carbonyl (C=O) stretching absorption, expected around 1700-1720 cm⁻¹ for the dimerized acid.
A C-O stretching vibration, coupled with O-H in-plane bending, which gives rise to bands in the 1200-1300 cm⁻¹ region.
A broad O-H out-of-plane bending (wagging) band centered around 920 cm⁻¹.
The benzofuran core will contribute several characteristic bands:
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
The C-O-C stretching of the furan ring is expected in the 1000-1250 cm⁻¹ range.
The ethyl and bromo substituents also have characteristic vibrations, although they may be less intense. The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically below 600 cm⁻¹.
Interactive Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300-2500 | Very Broad, Strong | O-H (Carboxylic Acid Dimer) | Stretching |
| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| 2980-2850 | Medium-Weak | Aliphatic C-H (Ethyl) | Stretching |
| 1720-1700 | Very Strong, Sharp | C=O (Carboxylic Acid Dimer) | Stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C | Ring Stretching |
| 1300-1200 | Strong | C-O / O-H Coupling | Stretching / Bending |
| ~920 | Broad, Medium | O-H (Carboxylic Acid Dimer) | Out-of-Plane Bending |
| < 600 | Medium-Weak | C-Br | Stretching |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For derivatives of benzofuran-2-carboxylic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine various molecular properties. researchgate.netnih.gov
Geometry Optimization and Electronic Structure Analysis
The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. For related benzofuran (B130515) derivatives, these calculations have revealed that the benzofuran fused-ring system is nearly planar. nih.govresearchgate.net For instance, in a similar compound, ethyl 5-bromo-1-benzofuran-2-carboxylate, the carboxyl group is aligned at a very small angle of 4.8 (7)° with respect to the fused-ring plane. nih.gov This planarity is a common feature among such aromatic systems. Analysis of the electronic structure involves examining the distribution of electron density and related properties.
Optimized Geometrical Parameters (Illustrative for a Benzofuran-2-Carboxylic Acid Core) Note: This data is representative of a typical benzofuran-2-carboxylic acid structure and not specific to the 5-bromo-3-ethyl derivative, as specific experimental data is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | ~1.21 | |
| C-O (carboxyl) | ~1.35 | |
| O-H | ~0.97 | |
| C-C (ring) | ~1.38 - 1.42 | |
| C-O-C (ring) | ~105-108 |
Vibrational Frequency Calculations and Spectroscopic Prediction
Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For carboxylic acids, the stretching vibrational frequency of the carbonyl group (νC=O) is of particular interest and typically appears in the range of 1690–1750 cm⁻¹ for the protonated form (COOH). nih.gov DFT calculations can predict these frequencies with a good degree of accuracy, although a scaling factor is often applied to correct for anharmonicity and basis set deficiencies. nih.gov
Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For various benzofuran carboxylic acid derivatives, these values have been calculated to understand their electronic properties and reactivity. researchgate.netresearchgate.net
Frontier Molecular Orbital Parameters (Illustrative) Note: These values are representative examples for benzofuran derivatives and are not specific to 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid.
| Parameter | Value (eV) |
|---|---|
| E_HOMO | ~ -6.3 |
| E_LUMO | ~ -1.6 |
Molecular Docking and Dynamics Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the inhibitory effect of compounds against various biological targets. nih.gov
Ligand-Protein Binding Mode Prediction
Molecular docking studies on benzofuran-2-carboxylic acid derivatives have been performed to elucidate their binding modes within the active sites of proteins, which can help in understanding their potential as inhibitors for diseases like cancer or microbial infections. researchgate.netnih.gov The simulations reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net
Binding Affinity Estimation
Binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and its target protein. Lower binding energy values indicate a more stable ligand-protein complex and, consequently, a higher binding affinity. Docking programs calculate this value based on scoring functions that account for various types of interactions. For benzofuran derivatives, these calculations have been used to rank their potential efficacy as inhibitors against various protein targets. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 5-bromo-1-benzofuran-2-carboxylate |
In Silico Pharmacokinetic (ADME) Prediction and Modeling
In modern drug discovery, computational methods are essential for predicting the pharmacokinetic properties of a potential drug candidate early in its development. nih.gov This in silico analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) helps to identify molecules with favorable drug-like characteristics, thereby reducing the time and cost associated with experimental studies. nih.gov For heterocyclic compounds such as benzofuran derivatives, computational tools are widely used to estimate their potential as therapeutic agents. researchgate.netnih.gov These predictive models analyze the chemical structure of a compound like this compound to forecast its behavior within a biological system. nih.gov
Computational ADME screening involves the use of various software and online servers that calculate physicochemical and pharmacokinetic properties based on the molecule's structure. nih.gov These predictions are critical for optimizing lead compounds and filtering out those with a high probability of poor pharmacokinetics. Studies on various benzofuran derivatives have demonstrated the utility of these methods in assessing properties like gastrointestinal absorption and bioavailability, which are key determinants of a drug's efficacy. nih.gov
The types of parameters evaluated in these in silico studies are comprehensive, covering the entire journey of a compound through the body. The following table outlines the key pharmacokinetic parameters that are typically predicted for compounds within the benzofuran class during computational screening.
Table 1: Representative ADME Parameters Evaluated in In Silico Studies
| Parameter Category | Specific Prediction | Significance |
|---|---|---|
| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent to which the compound is absorbed from the gut into the bloodstream. |
| Caco-2 Permeability | Models the permeability of the intestinal epithelial barrier. | |
| Distribution | Plasma Protein Binding (PPB) | Estimates the degree to which the compound binds to proteins in the blood, affecting its availability to act on targets. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the protective barrier of the central nervous system. | |
| Metabolism | Cytochrome P450 (CYP) Isozyme Inhibition | Identifies potential drug-drug interactions by predicting inhibition of key metabolic enzymes. |
| Sites of Metabolism (SOM) | Predicts which part of the molecule is most likely to be chemically modified by metabolic enzymes. nih.gov | |
| Excretion | Half-life (T½) Prediction | Estimates the time it takes for the concentration of the compound to reduce by half in the body. |
Prediction of Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450)
The metabolic fate of a compound is a critical aspect of its pharmacokinetic profile, and the Cytochrome P450 (CYP) family of enzymes plays a central role in this process. nih.govmdpi.com In silico models are invaluable for predicting how a molecule like this compound will be metabolized and for identifying potential interactions with CYP isozymes. mdpi.com Predicting these interactions is crucial, as inhibition or induction of CYP enzymes can lead to adverse drug reactions and altered efficacy of co-administered drugs.
Computational tools can predict which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to be involved in the metabolism of a compound. nih.gov These models analyze the compound's structure to determine its affinity for the active sites of different enzymes. For example, specialized software like RS-Predictor has been developed to generate predictive models for P450-mediated metabolism, identifying the specific atoms or "sites of metabolism" (SOMs) on a molecule that are most susceptible to modification. nih.gov
For this compound, predictive models would assess the likelihood of metabolic reactions such as:
Hydroxylation: Addition of a hydroxyl (-OH) group, likely on the ethyl side chain or the benzofuran ring system.
O-Dealkylation: Removal of the ethyl group.
Oxidation: Further metabolic changes to the core structure.
The presence of the bromine atom and the carboxylic acid group would also be key factors in these predictions, as they influence the electronic properties and steric configuration of the molecule, thereby affecting how it fits into an enzyme's active site. The following table details the typical predictions made regarding interactions with metabolic enzymes.
Table 2: Predicted Metabolic Enzyme Interactions
| Prediction Type | Description | Example Isozymes |
|---|---|---|
| CYP Substrate Prediction | Determines if the compound is likely to be metabolized by a specific CYP isozyme. | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| CYP Inhibition Prediction | Predicts whether the compound is likely to act as an inhibitor of a specific CYP isozyme. | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Site of Metabolism (SOM) | Identifies the most probable atoms in the molecule where metabolic reactions will occur. nih.gov | Carbon atoms of the ethyl group, aromatic carbons on the benzofuran ring. |
By leveraging these computational models, researchers can gain a detailed, predictive understanding of the metabolic stability and potential drug-drug interaction profile of this compound before undertaking more resource-intensive laboratory experiments. nih.gov
Investigation of Biological Activities and Underlying Molecular Mechanisms
Enzyme Inhibition Studies and Mechanistic Elucidation
Comprehensive searches for studies detailing the enzyme inhibition profile of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid yielded no specific results for this compound. Research is available for structurally related benzofuran (B130515) derivatives, but these findings cannot be attributed to the title compound.
Cytochrome P450 Enzyme Inhibition Profiling and Kinetics
No studies were identified that specifically profiled the inhibitory activity or kinetic parameters of this compound against cytochrome P450 enzymes.
Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity
There is no available research data on the carbonic anhydrase inhibitory mechanisms or isoform selectivity of this compound. While other 5-bromobenzofuran (B130475) derivatives have been investigated as carbonic anhydrase inhibitors, these molecules possess different substituents at the 3-position and their activity cannot be extrapolated to the title compound. nih.govacs.org
Other Enzyme Target Identification and Inhibition Assays (e.g., 5-lipoxygenase, CDK2/GSK-3β)
No specific enzyme target identification or inhibition assays for this compound, including its effects on 5-lipoxygenase, Cyclin-Dependent Kinase 2 (CDK2), or Glycogen Synthase Kinase-3 beta (GSK-3β), were found in the reviewed literature. Studies on different benzofuran-based molecules have shown activity against CDK2 and GSK-3β, but these compounds are structurally distinct from this compound. nih.govactuatetherapeutics.com
Cellular Pathway Modulation
No research was found that directly investigates the effects of this compound on cellular pathways.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
Scientific literature lacks any studies detailing the capacity of this compound to induce the generation of reactive oxygen species or cause oxidative stress in cellular models.
Apoptosis Induction and Programmed Cell Death Mechanisms (e.g., Caspase Activation)
There are no published findings on the ability of this compound to induce apoptosis or activate programmed cell death mechanisms, such as caspase activation. Research into other complex benzofuran conjugates has indicated pro-apoptotic activity, but this cannot be directly attributed to the specific compound . nih.govtandfonline.com
Inflammatory Mediator Modulation (e.g., Interleukin-6 Secretion Inhibition)
There is currently no specific scientific data available detailing the effects of this compound on the modulation of inflammatory mediators such as Interleukin-6 (IL-6). While some brominated benzofuran derivatives have been studied for their impact on IL-6 secretion in cancer cell lines, these studies did not include the specific compound . nih.gov
Epigenetic Regulation (e.g., Histone Acetylation Levels)
No research has been published that investigates the role of this compound in epigenetic regulation or its effects on histone acetylation levels. Studies have explored the potential of designing benzofuran-based molecules as dual inhibitors of tubulin and histone deacetylases (HDACs), but these investigations focused on different structural derivatives. mdpi.com
Tubulin Polymerization Inhibition
The direct inhibitory effect of this compound on tubulin polymerization has not been reported in the current scientific literature. The benzofuran scaffold is a component of some known tubulin polymerization inhibitors, and various derivatives have been synthesized and tested for this activity. mdpi.comresearchgate.net However, specific data for this compound is not available.
Hypoxia-Inducible Factor 1 (HIF-1) Pathway Inhibition
There is no available evidence to suggest that this compound is an inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. Research into benzofuran-based HIF-1α inhibitors has focused on other, structurally distinct derivatives. nih.gov
Antiproliferative Activity in Defined Cell Line Models
Detailed antiproliferative studies for this compound are not present in the accessible scientific literature. Research on related compounds suggests that the introduction of a bromine atom into the benzofuran structure can increase cytotoxic potential. nih.govresearchgate.net However, without direct testing of the specified molecule, its activity remains uncharacterized.
In Vitro Cytotoxicity Assays Against Specific Cancer Cell Lines (e.g., K562, PC3, SW620, Caki 1, MCF-7, MDA-MB-231)
No published in vitro cytotoxicity data (such as IC50 values) exists for this compound against the specified cancer cell lines, including K562 (leukemia), PC3 (prostate cancer), SW620 (colon cancer), Caki 1 (kidney cancer), MCF-7 (breast cancer), or MDA-MB-231 (breast cancer). Studies on other brominated benzofuran derivatives have shown activity against some of these cell lines, but this data cannot be directly extrapolated to the compound . nih.govresearchgate.net
Evaluation of Selectivity Against Healthy Cell Lines (e.g., HaCaT)
There is no information available regarding the cytotoxic selectivity of this compound. Studies evaluating its effect on healthy, non-cancerous cell lines like HaCaT (human keratinocytes) have not been conducted or reported. Therefore, its therapeutic index or selectivity for cancer cells over healthy cells is unknown. researchgate.net
Antimicrobial Activity Investigations
No specific studies detailing the antimicrobial activity of this compound have been identified. Research in this area has typically focused on the broader class of benzofuran derivatives.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
There are no available research findings or data tables on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains. While the benzofuran nucleus is a common feature in compounds investigated for antibacterial properties, the specific activity of this particular derivative remains uninvestigated in published literature.
Antifungal Efficacy
Specific data regarding the antifungal efficacy of this compound is not present in the available scientific literature. Consequently, no data tables on its activity against various fungal strains can be provided.
Antiviral Activity (e.g., Hepatitis C virus)
There is no published research on the antiviral activity of this compound, including any investigations into its efficacy against the Hepatitis C virus. The potential for this specific compound to act as an antiviral agent has not been explored in the reviewed literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the benzofuran (B130515) ring are critical determinants of biological activity. mdpi.com The core structure of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid features three key points of substitution: the bromine atom at the C-5 position, the ethyl group at the C-3 position, and the carboxylic acid at the C-2 position. Each of these plays a distinct role in the molecule's interaction with biological targets.
The presence of a halogen atom, such as bromine, at the C-5 position of the benzofuran ring is a common feature in many biologically active molecules, including potent URAT1 inhibitors like benzbromarone. nih.govnih.gov The bromine atom significantly influences the compound's electronic and lipophilic character.
Research into the SAR of benzofuran derivatives indicates that the position of a halogen is a critical factor for biological activity. mdpi.com The introduction of a halogen into the benzofuran structure can lead to a marked change in microbiological and cytotoxic activity. mdpi.com Specifically, in the context of URAT1 inhibition, the halogenated benzene (B151609) ring often occupies a hydrophobic pocket within the target protein. The bromine atom can enhance binding affinity through favorable hydrophobic and van der Waals interactions. Furthermore, its electron-withdrawing nature can modulate the acidity of the carboxylic acid group, which is often crucial for binding to the target. In studies of related compounds, the presence of a bromine atom has been associated with significant antiproliferative activity and selective inhibition of certain biological pathways. mdpi.com
| Compound Analogue | Substitution at C-5 | Target/Activity | IC50 (µM) | Reference |
| Benzbromarone | Bromine | URAT1 Inhibition | 0.28 - 6.8 | ssrn.comnih.gov |
| Lesinurad Analogue | Bromine | URAT1 Inhibition | 0.035 | nih.gov |
| Benzofuran Derivative 10b | Bromo-phenylsulfonamido | HIF-1 Inhibition | Not specified | mdpi.com |
The carboxylic acid group at the C-2 position is a key functional group, often essential for the biological activity of benzofuran derivatives. mdpi.com This group can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the binding site of a target protein, such as URAT1. ssrn.com For many URAT1 inhibitors, the carboxylic acid is a crucial pharmacophoric feature that interacts with key residues like ASP389, HIS245, and LYS393. ssrn.com
Modification of this group through esterification or amidation can have profound effects on potency and selectivity.
Esterification : Converting the carboxylic acid to an ester, such as an ethyl ester, typically increases the compound's lipophilicity. nih.gov This can enhance membrane permeability but may reduce or abolish the direct ionic or hydrogen-bonding interactions required for binding to the target, often resulting in decreased activity. However, in some cases, esters can act as prodrugs, being hydrolyzed back to the active carboxylic acid in vivo.
Amidation : The formation of an amide can maintain hydrogen bonding capabilities while altering the electronic properties and steric bulk compared to the carboxylic acid. mdpi.com The specific amine used for amidation can introduce new interaction points or improve physicochemical properties. Studies have shown that benzofuran-2-carboxamides can exhibit potent biological activities, and the choice of the amide substituent is critical for optimizing these effects. mdpi.com
| Modification of C-2 Carboxylic Acid | Potential Effect on Property | Potential Effect on Activity |
| Esterification | Increased lipophilicity, loss of acidic proton | Often decreases activity unless it acts as a prodrug |
| Amidation | Modulated lipophilicity, maintains H-bond potential | Activity is highly dependent on the amide substituent |
| Unmodified (Acid) | Key H-bonding and ionic interactions | Often essential for high potency (e.g., in URAT1 inhibitors) |
Pharmacophore Modeling and Rational Ligand Design Principles
Pharmacophore modeling is a powerful tool in rational drug design used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For URAT1 inhibitors, a common pharmacophore model includes features present in this compound:
An aromatic ring system (the benzofuran core).
A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).
A hydrogen bond donor/anionic group (the hydroxyl of the carboxylic acid).
Hydrophobic features (the ethyl group and the bromo-substituted benzene ring).
The design of novel URAT1 inhibitors often involves a strategy of pharmacophore fusion, combining key structural features from known active compounds. nih.gov The benzofuran scaffold of this compound serves as a rigid core to correctly position the essential pharmacophoric elements for optimal interaction with the URAT1 transporter.
Quantitative Structure-Activity Relationships (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For benzofuran derivatives, 2D-QSAR models have been successfully developed to predict their activity, such as vasodilation. mdpi.com
In a hypothetical QSAR model for the URAT1 inhibitory activity of analogues of this compound, several descriptors would be important:
Topological descriptors: Describing the molecular size, shape, and branching (influenced by the ethyl group).
Electronic descriptors: Such as atomic charges and dipole moments, which would be significantly affected by the bromine atom and the carboxylic acid moiety.
Quantum chemical descriptors: Like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
A statistically significant QSAR model (e.g., with a high R² value) would allow for the prediction of the inhibitory potency of newly designed analogues, guiding the synthesis of more effective compounds. mdpi.com
Modulation of Physicochemical Properties for Optimized Biological Response
The physicochemical properties of a drug candidate, such as lipophilicity and solubility, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The substituents on this compound play a key role in defining these properties.
Lipophilicity: The bromine atom and the ethyl group both increase the lipophilicity (log P) of the molecule. High lipophilicity can improve membrane permeability but may also lead to poor solubility and increased metabolic breakdown. Efforts to discover potent URAT1 inhibitors often involve strategies to improve the lipophilicity of existing compounds. ssrn.com
Solubility: The carboxylic acid group is ionizable, which generally enhances aqueous solubility, particularly at physiological pH. Modifications like esterification would decrease solubility by removing this ionizable group.
Optimizing the biological response requires a careful balance of these properties. For example, while the bromine at C-5 might enhance binding, it also increases lipophilicity. A successful drug design strategy involves modulating these substituents to achieve a profile that combines high potency with favorable pharmacokinetic properties.
Potential Advanced Applications
Development as Molecular Probes for Biological Research
The inherent fluorescence of the benzofuran (B130515) system provides a foundational property for the development of molecular probes. nih.gov The photophysical properties of these molecules can be finely tuned by the introduction of various substituents. nih.gov In the case of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid, the presence of the bromine atom, an electron-withdrawing group, can influence the electron density of the aromatic system, potentially modulating the fluorescence quantum yield and Stokes shift.
The carboxylic acid group at the 2-position is a particularly valuable feature for a molecular probe. It provides a reactive handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids. nih.govnih.gov This covalent attachment allows for the specific labeling and tracking of these biomolecules within complex biological systems. For instance, upon conjugation to a specific protein, changes in the fluorescence of the benzofuran core could be used to monitor protein folding, conformational changes, or interactions with other molecules.
Table 1: Potential Characteristics of this compound as a Molecular Probe
| Feature | Potential Advantage in Biological Probes |
| Benzofuran Core | Intrinsic fluorescence, providing a basis for detection. |
| 5-Bromo Substituent | Can modulate photophysical properties like quantum yield and lifetime. May introduce heavy-atom effect for specific applications. |
| 2-Carboxylic Acid | Enables covalent conjugation to a wide range of biomolecules. |
| 3-Ethyl Group | Can influence solubility and steric interactions with the target biomolecule. |
Utilization as a Scaffold for Novel Chemical Entity (NCE) Discovery in Preclinical Research
The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active natural products and synthetic drugs. mdpi.comrsc.org Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgnih.gov This proven biological relevance makes the benzofuran scaffold an excellent starting point for the discovery of novel chemical entities (NCEs).
This compound serves as a versatile building block for generating libraries of diverse compounds for preclinical screening. The bromine atom at the 5-position is a key functional group for synthetic diversification. It can be readily transformed into other functionalities through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups. This enables the systematic exploration of the chemical space around the benzofuran core to optimize biological activity.
The carboxylic acid at the 2-position can be converted into a variety of amides, esters, or other derivatives, further expanding the diversity of the compound library. The ethyl group at the 3-position can also be varied to probe the steric and lipophilic requirements of the target biological receptor. The combination of these modification points allows for the creation of a large number of structurally related yet distinct molecules, increasing the probability of identifying a lead compound with the desired therapeutic profile.
Table 2: Strategic Functionalization of this compound for NCE Discovery
| Position | Functional Group | Potential Modifications for Library Synthesis |
| 5 | Bromo | Cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents. |
| 2 | Carboxylic Acid | Amidation, esterification, and other derivatizations to modulate properties and target interactions. |
| 3 | Ethyl | Variation of the alkyl chain length and branching to optimize steric and hydrophobic interactions. |
The introduction of a bromine atom has been shown in some benzofuran derivatives to enhance cytotoxic activity against cancer cell lines. nih.gov This suggests that derivatives of this compound could be promising candidates for the development of new anticancer agents.
Applications in Materials Science
The rigid, planar structure of the benzofuran ring system, combined with its electronic properties, makes it an attractive component for the design of novel organic materials.
Polymer Chemistry and Engineering (e.g., Polymeric Materials)
Benzofuran derivatives can be utilized as monomers in the synthesis of functional polymers. nih.gov The carboxylic acid group of this compound can be used for polymerization reactions, such as polyesterification or polyamidation, to incorporate the benzofuran unit into the polymer backbone. The resulting polymers could exhibit interesting thermal, mechanical, and photophysical properties. For example, polymers containing the benzofuran moiety have been investigated for their thermal stability and potential use in high-performance applications.
Furthermore, the bromine atom offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis. This could be used to introduce cross-linking sites, alter solubility, or attach other functional groups.
Liquid Crystal Development
The elongated and rigid nature of the benzofuran core is a desirable feature for the design of liquid crystalline materials. While there are no specific reports on this compound in liquid crystal applications, the general benzofuran scaffold has been explored for this purpose. The introduction of substituents that enhance the molecule's aspect ratio and intermolecular interactions can promote the formation of liquid crystalline phases.
Photosensitizers
While direct evidence for the photosensitizing properties of this compound is not available, the presence of a heavy atom like bromine in an aromatic system can, in principle, promote intersystem crossing from the singlet excited state to the triplet excited state. This is a key characteristic of efficient photosensitizers, which are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species. This property is utilized in applications such as photodynamic therapy and photocatalysis. Further photophysical studies would be required to determine the efficiency of triplet state formation for this specific compound.
Future Research Directions and Emerging Challenges
Design and Synthesis of More Selective and Potent Analogs
A primary focus of future research will be the rational design and synthesis of analogs of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid to enhance biological potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets. nih.gov
Key strategies for analog design include:
Modification of the C2-Carboxylic Acid: Conversion of the carboxylic acid to various esters, amides, or hydrazides can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. researchgate.netmdpi.com For example, creating amide derivatives has been a successful strategy for developing other benzofuran-based therapeutic agents. scribd.com
Substitution on the Benzene (B151609) Ring: While the 5-bromo substituent is a key feature, further modifications on the aromatic ring could be explored. The introduction of other electron-withdrawing or electron-donating groups may modulate the molecule's activity. Studies on related benzofurans have shown that substituents like chloro, methoxy, or methyl groups can significantly influence antimicrobial and antifungal efficacy. niscair.res.inmdpi.com
Variation of the C3-Ethyl Group: Altering the alkyl chain length or introducing cyclic structures at the C3 position could impact the compound's binding affinity and selectivity for specific targets.
The synthesis of these new analogs will leverage established and novel organic chemistry methodologies to build a diverse chemical library for biological evaluation. mdpi.com
Table 1: Potential Modifications and Expected Impact on Biological Activity
| Modification Site | Proposed Functional Group | Rationale / Potential Impact | Supporting Evidence from Benzofuran (B130515) Class |
|---|---|---|---|
| C2-Carboxylic Acid | Amides, Esters | Improve cell permeability, alter binding interactions, and modify metabolic stability. | Amide derivatives of benzofuran-2-carboxylic acids have been synthesized to create novel therapeutic candidates. mdpi.comscribd.com |
| C5-Position | Replacement of Bromo with Chloro or Fluoro | Halogen substitution significantly affects electronic properties and can enhance binding affinity and biological activity. | Halo-derivatives of benzofurans have demonstrated significant cytotoxic activity against human cancer cell lines. mdpi.com |
| C3-Position | Varying alkyl chains, introducing aryl groups | Modulate steric interactions within the target's binding pocket to improve potency and selectivity. | C3-substituted benzofurans are a key focus in developing novel screening libraries. mdpi.com |
| Other Benzene Ring Positions (C4, C6, C7) | Methoxy, Hydroxyl, Amino groups | Introduce new hydrogen bonding capabilities and alter solubility and electronic distribution. | Methoxy-substituted benzofurans have shown significant biological activities. mdpi.com |
Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action
While benzofuran derivatives are known to exhibit a broad spectrum of pharmacological effects, the precise molecular targets and mechanisms of action are often not fully understood. nih.govrsc.org A critical area of future research is to move beyond phenotypic screening and identify the specific proteins, enzymes, or nucleic acids with which this compound and its analogs interact.
Benzofurans have been shown to exert their effects through various mechanisms, including:
Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes like kinases (e.g., Src kinase), which are often dysregulated in cancer. taylorandfrancis.comrsc.org
Microtubule Disruption: Some benzofuran-based compounds have been identified as microtubule targeting agents, interfering with cell division and inducing apoptosis in cancer cells. mdpi.com
DNA Interaction: The planar structure of the benzofuran ring allows for potential intercalation with DNA, a mechanism relevant to anticancer activity. researchgate.net
Future investigations will employ advanced techniques such as affinity chromatography, proteomics, and genetic screening to de-orphanize this compound and its derivatives, revealing novel therapeutic opportunities. Uncovering new mechanisms could open pathways for treating diseases with unmet medical needs, such as drug-resistant infections or complex cancers. taylorandfrancis.comnih.gov
Table 2: Known Biological Targets for the Broader Benzofuran Class
| Target Class | Specific Example | Associated Therapeutic Area | Citation |
|---|---|---|---|
| Protein Kinases | Src Kinase, CDK2 | Oncology | taylorandfrancis.comrsc.org |
| Cytoskeletal Proteins | Tubulin | Oncology | mdpi.com |
| Enzymes in Metabolic Pathways | Chorismate mutase | Infectious Disease (Antitubercular) | nih.gov |
| Receptors | Estrogen Receptor | Oncology | taylorandfrancis.com |
| Other Enzymes | Histone Deacetylase (HDAC) | Oncology | mdpi.com |
Advancements in Green Chemistry Approaches for Sustainable and Efficient Synthesis
Traditional multi-step syntheses of complex heterocyclic compounds can be inefficient and generate significant chemical waste. A major challenge and opportunity lie in developing green and sustainable synthetic routes for this compound and its analogs. niscair.res.in
Future research will focus on:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. nih.gov This has been successfully applied to the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins. nih.gov
One-Pot Reactions: Designing synthetic cascades where multiple reaction steps are performed in a single vessel without isolating intermediates improves efficiency, reduces solvent usage, and minimizes waste. nih.gov
Catalytic Methods: The use of catalysts, such as copper or palladium, can enable novel chemical transformations under milder conditions and with higher atom economy. nih.gov Environmentally benign catalytic systems are a key goal.
These advancements will not only make the synthesis more economically viable for large-scale production but also align with the growing demand for environmentally responsible chemical manufacturing.
Development of High-Throughput Screening Platforms for Derivative Evaluation
The synthesis of a large and diverse library of analogs based on the this compound scaffold necessitates the use of high-throughput screening (HTS) platforms for rapid biological evaluation. HTS allows for the testing of thousands of compounds in a short period, accelerating the identification of lead candidates with desired biological activity.
Future efforts in this area will involve:
Assay Development: Creating robust and miniaturized biochemical and cell-based assays tailored to specific diseases or biological targets.
Robotics and Automation: Utilizing automated liquid handling and detection systems to increase throughput and ensure reproducibility.
Data Analysis: Implementing sophisticated data analysis pipelines to quickly process the vast amounts of data generated from HTS campaigns and identify promising hits for further investigation.
The development of such platforms is essential for efficiently exploring the full therapeutic potential of the chemical space surrounding the core benzofuran structure. mdpi.com
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry, Computational Biology, and Materials Science
The future of drug discovery and materials science related to this compound lies in a multidisciplinary approach. The convergence of different scientific fields will be essential to overcome the complexities of modern research challenges.
Synthetic Organic Chemistry: Chemists will continue to innovate, providing the physical compounds for testing and creating novel molecular architectures. nih.govmdpi.com
Computational Biology: In silico methods, such as molecular docking and molecular dynamics simulations, will be used to predict how newly designed analogs bind to biological targets. nih.gov This computational pre-screening can help prioritize the most promising compounds for synthesis, saving time and resources.
Materials Science: Beyond pharmacology, benzofuran derivatives have applications as fluorescent sensors and brightening agents. nih.govresearchgate.net Future research could explore the potential of this compound and its derivatives in the development of novel organic electronic materials or advanced functional polymers.
This integrated approach, combining predictive computational models with advanced synthesis and high-throughput evaluation, represents the most powerful strategy for unlocking the full potential of the this compound scaffold in both medicine and materials science.
Q & A
Basic: What are the established synthetic routes for 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions starting with halogenated benzofuran precursors. For example:
Bromination and Alkylation : Introduce the bromo and ethyl groups via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for ethyl groups) .
Carboxylic Acid Formation : Oxidize a methyl ester precursor using KMnO₄ or hydrolyze a nitrile group under acidic conditions .
Key Parameters :
- Temperature control (e.g., 60–80°C for ester hydrolysis) .
- Solvent selection (polar aprotic solvents like DMF improve reaction homogeneity) .
- Catalysts (palladium catalysts for coupling reactions) .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at C3 and bromine at C5) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~283.06 g/mol) and isotopic patterns from bromine .
- HPLC-PDA : For purity assessment (>95% purity threshold for biological assays) .
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzofuran ring vibrations .
Advanced: How do substitution patterns (e.g., bromo vs. chloro) at the C5 position affect the compound’s bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Bromine’s higher electronegativity compared to chlorine enhances electrophilic reactivity, potentially improving binding to biological targets (e.g., enzyme active sites) .
- Steric Considerations : Bromine’s larger atomic radius may hinder interactions in sterically constrained pockets, requiring comparative SAR studies with chloro analogs .
- Experimental Design : Synthesize analogs (e.g., 5-chloro-3-ethyl derivatives) and test in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
Advanced: How can researchers resolve contradictions in spectral data interpretation (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Diastereomer Analysis : Use 2D NMR (COSY, NOESY) to detect conformational isomers caused by restricted rotation in the benzofuran ring .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond angles/distances (e.g., confirm ethyl group orientation at C3) .
Basic: What is the solubility profile of this compound under varying pH conditions?
Methodological Answer:
- Organic Solvents : Highly soluble in DMSO, DMF, and dichloromethane due to the hydrophobic benzofuran core .
- Aqueous Solubility : pH-dependent; deprotonation of the carboxylic acid group (pKa ~4.5) increases solubility in basic buffers (e.g., PBS pH 7.4) .
- Experimental Protocol : Perform shake-flask solubility tests across pH 2–10, quantified via UV-Vis spectroscopy .
Advanced: How can reaction conditions be optimized to minimize by-products during ethyl group introduction?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency and selectivity .
- Temperature Gradients : Lower temperatures (e.g., 50°C) reduce side reactions like over-alkylation .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., di-ethylated derivatives) and adjust stoichiometry .
Advanced: What in silico strategies are effective for predicting biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on enzymes with hydrophobic active sites (e.g., kinases, COX-2) .
- Pharmacophore Modeling : Map the compound’s hydrogen bond acceptors (carboxylic acid) and hydrophobic regions (ethyl, benzofuran) to prioritize targets .
- Validation : Compare predictions with experimental binding assays (e.g., SPR or ITC) .
Basic: What stability precautions are necessary for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzofuran ring .
- Humidity Control : Use desiccants to avoid hydrolysis of the carboxylic acid group .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
